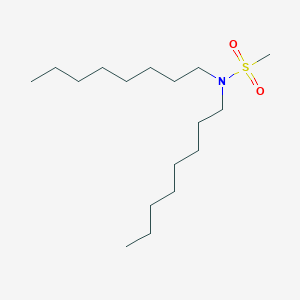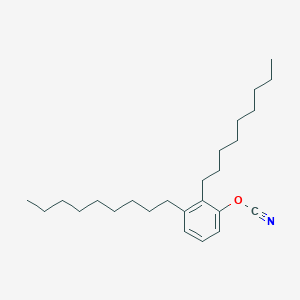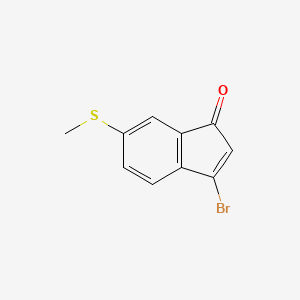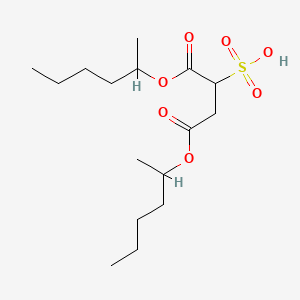![molecular formula C14H8ClF3O3 B14280923 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde CAS No. 128079-85-6](/img/structure/B14280923.png)
4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a chloro, trifluoromethyl, and phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde typically involves the nucleophilic aromatic substitution of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol. This reaction is carried out under high temperature (130°C) and an inert atmosphere for a prolonged reaction time of 24 hours .
Industrial Production Methods
Industrial production methods for this compound may involve phase-transfer catalytic preparation technology. For instance, a crown-ether phase transfer catalyst can be used to promote the chemical reaction, with toluene used to remove water generated in the system . This method ensures high yield, increased reaction rate, and reduced environmental pollution.
Chemical Reactions Analysis
Types of Reactions
4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Oxidation: 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzoic acid.
Reduction: 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzyl alcohol.
Scientific Research Applications
4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the aldehyde and chloro substituents.
2-Chloro-4-(trifluoromethyl)pyrimidine: Contains similar functional groups but has a pyrimidine core instead of a benzaldehyde core.
Uniqueness
4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde is unique due to its combination of functional groups, which impart specific chemical properties and reactivity. This uniqueness makes it valuable for various applications, including synthetic chemistry and material science.
Properties
CAS No. |
128079-85-6 |
|---|---|
Molecular Formula |
C14H8ClF3O3 |
Molecular Weight |
316.66 g/mol |
IUPAC Name |
4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C14H8ClF3O3/c15-11-5-9(14(16,17)18)2-4-13(11)21-10-3-1-8(7-19)12(20)6-10/h1-7,20H |
InChI Key |
MVMPBVXFAMLEDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one](/img/structure/B14280841.png)


![N-[(2-Bromophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B14280860.png)
![1-Butene, 1-[(1-methylethyl)thio]-, (E)-](/img/structure/B14280862.png)


![3-(Decylsulfanyl)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]propanamide](/img/structure/B14280873.png)



![(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B14280904.png)


